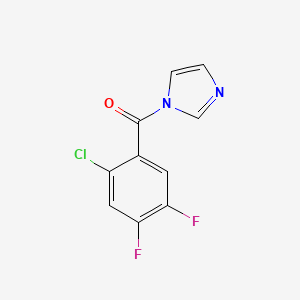
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is a compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an imidazole ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.
科学的研究の応用
Chemistry
In chemistry, (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a potential candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
作用機序
The mechanism of action of (2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth.
類似化合物との比較
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-triazol-1-yl)methanone
- (2-Chloro-4,5-difluorophenyl)(1H-benzimidazol-1-yl)methanone
Uniqueness
(2-Chloro-4,5-difluorophenyl)(1H-imidazol-1-yl)methanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The imidazole ring further enhances its versatility, allowing for a wide range of applications in different fields.
特性
CAS番号 |
138950-66-0 |
|---|---|
分子式 |
C10H5ClF2N2O |
分子量 |
242.61 g/mol |
IUPAC名 |
(2-chloro-4,5-difluorophenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H5ClF2N2O/c11-7-4-9(13)8(12)3-6(7)10(16)15-2-1-14-5-15/h1-5H |
InChIキー |
ZCLJSIQYAHCYDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C(=O)C2=CC(=C(C=C2Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















